4,5-Dichloro-1,2-dimethylimidazole

Descripción general

Descripción

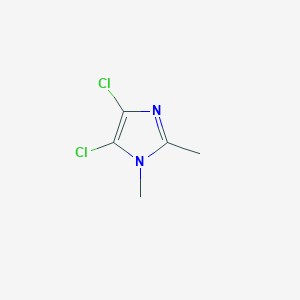

4,5-Dichloro-1,2-dimethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions and two methyl groups at the 1 and 2 positions on the imidazole ring. It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mecanismo De Acción

Target of Action

4,5-Dichloro-1,2-dimethylimidazole is a type of imidazole, a five-membered heterocyclic compound that is widely used in various applications . Imidazoles are key components of functional molecules and are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals . .

Mode of Action

Imidazoles in general are known to interact with various biological targets due to their versatile chemical structure . They can form bonds with a variety of functional groups, which allows them to interact with a wide range of biological targets .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It is known that imidazoles are highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

One study mentioned that a compound containing a 4,5-dichloro-1h-imidazol-2-yl group was evaluated for anti-tubercular activity against mycobacterium tuberculosis .

Action Environment

It is known that the physical and chemical properties of imidazoles, such as their solubility and stability, can be influenced by environmental conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1,2-dimethylimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diketones with ammonium acetate in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods aim to optimize yield and reduce reaction times while maintaining the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dichloro-1,2-dimethylimidazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted imidazoles, while oxidation reactions can produce imidazole N-oxides .

Aplicaciones Científicas De Investigación

4,5-Dichloro-1,2-dimethylimidazole has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

4,5-Dichloroimidazole: Lacks the methyl groups at the 1 and 2 positions.

1,2-Dimethylimidazole: Lacks the chlorine atoms at the 4 and 5 positions.

4,5-Dichloro-1H-imidazole: Lacks the methyl groups at the 1 and 2 positions and has a hydrogen atom instead.

Uniqueness: 4,5-Dichloro-1,2-dimethylimidazole is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .

Actividad Biológica

4,5-Dichloro-1,2-dimethylimidazole is a heterocyclic compound belonging to the imidazole family, which has attracted attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in various fields.

Chemical Structure and Properties

This compound has a unique chemical structure that includes two chlorine atoms at the 4 and 5 positions and two methyl groups at the 1 and 2 positions. This combination enhances its solubility and stability, making it an important building block in synthetic chemistry.

Target of Action

As an imidazole derivative, this compound interacts with various biological targets. Imidazoles are known for their ability to bind to enzymes and receptors due to their versatile chemical structure.

Mode of Action

The compound's mode of action involves interference with biochemical pathways that are crucial for cellular function. Specifically, imidazoles can inhibit enzymes involved in the synthesis of nucleic acids and proteins, leading to antimicrobial effects.

Biological Activities

This compound exhibits a wide range of biological activities:

- Antibacterial Activity : Studies have shown that this compound has significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, its derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating medium to high antibacterial activity .

- Antitumor Properties : Research indicates potential anticancer effects. In vitro studies on human renal cancer cell lines (Caki-1) revealed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like cisplatin .

- Antitubercular Activity : A specific study evaluated a derivative containing a 4,5-dichloro-1H-imidazol-2-yl group for its anti-tubercular properties against Mycobacterium tuberculosis, suggesting promising therapeutic avenues.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by high solubility in polar solvents. This property enhances its bioavailability and potential efficacy as a therapeutic agent. The compound's absorption and distribution in biological systems are crucial for its effectiveness against target pathogens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4,5-Dichloroimidazole | Lacks methyl groups at positions 1 and 2 | Reduced antimicrobial activity |

| 1,2-Dimethylimidazole | Lacks chlorine atoms at positions 4 and 5 | Limited antibacterial properties |

| 4,5-Dichloro-1H-imidazole | Lacks methyl groups at positions 1 and 2 | Varies based on substitutions |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antibacterial Study : A study utilized the Kirby-Bauer disk diffusion method to assess the antibacterial efficacy of NHC-silver complexes derived from this imidazole. The results indicated significant zones of inhibition against both Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Evaluation : In vitro tests on Caki-1 cells demonstrated varying IC50 values for different derivatives. Notably, some complexes showed enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin .

Propiedades

IUPAC Name |

4,5-dichloro-1,2-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNKAADCKPAOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426930 | |

| Record name | 4,5-dichloro-1,2-dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-56-6 | |

| Record name | 4,5-dichloro-1,2-dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.